Tipepidine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

盐酸替哌啶,其国际非专利名称 (INN) 为替哌啶,是一种合成非阿片类镇咳药和祛痰药,属于噻丁类。 它是在 1950 年代发现的,并于 1959 年在日本开发 。 盐酸替哌啶主要用于抑制咳嗽,并在各种商品名下销售,如阿斯维林、安图佩克斯、阿斯维利克、阿斯维克斯、双碘、咳定 A、赫斯特尔、诺达尔和索塔尔 .

作用机制

盐酸替哌啶通过抑制 G 蛋白偶联的向内整流钾通道 (GIRKs) 发挥作用。 这种抑制导致伏隔核中多巴胺水平升高,据信这有助于其抗抑郁样作用 。 该化合物不会增加运动活性或产生甲基苯丙胺样行为敏感性,使其成为精神病学应用的独特候选药物 .

类似化合物:

- 诺斯卡平

- 可待因

- 福尔可丁

- 右美沙芬

- 地吗啡

- 消旋吗啡

- 右吗啡

- 左啡诺

- 丁美嘧啶

- 戊氧维林

- 氯哌斯汀

- 左氯哌斯汀

- 愈创甘油醚

- 溴替哌啶

比较: 盐酸替哌啶在这些化合物中是独特的,因为它是非阿片类的,并且其作用机制涉及抑制 GIRK 通道。 与可待因和福尔可丁等阿片类镇咳药不同,盐酸替哌啶不会带来阿片类相关副作用和依赖风险 .

生化分析

Biochemical Properties

Tipepidine hydrochloride acts as an inhibitor of G protein-coupled inwardly-rectifying potassium channels (GIRKs) . By inhibiting these channels, this compound can modulate monoamine levels . This interaction with GIRK channels and the subsequent modulation of monoamine levels are key biochemical properties of this compound .

Cellular Effects

This compound’s inhibition of GIRK channels leads to an increase in dopamine levels in the nucleus accumbens . This increase in dopamine does not result in increased locomotor activity or methamphetamine-like behavioral sensitization . These cellular effects are part of the reason why this compound is being investigated for its potential antidepressant-like effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its inhibition of GIRK channels . This inhibition leads to an increase in dopamine levels in the nucleus accumbens . The increase in dopamine levels, without a corresponding increase in locomotor activity or methamphetamine-like behavioral sensitization, is thought to be at least partly responsible for the potential antidepressant-like effects of this compound .

准备方法

合成路线和反应条件: 盐酸替哌啶的合成涉及哌啶环的形成,哌啶环是一个六元杂环,包含一个氮原子和五个碳原子。合成路线通常包括以下步骤:

亚胺的形成: 反应从亚胺中间体的形成开始。

环化: 亚胺发生环化形成哌啶环。

还原: 然后还原哌啶环以得到最终产物.

工业生产方法: 盐酸替哌啶的工业生产涉及优化反应条件以确保高收率和纯度。该过程通常包括:

催化: 使用铁配合物作为催化剂来促进亚胺中间体的形成和还原。

苯基硅烷: 苯基硅烷用于促进环化和还原步骤.

化学反应分析

反应类型: 盐酸替哌啶经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化。

还原: 还原反应常用于其合成。

取代: 取代反应可能发生在哌啶环上的特定位置.

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤化剂,如氯或溴.

科学研究应用

盐酸替哌啶具有广泛的科学研究应用,包括:

化学: 它被用作合成其他哌啶衍生物的前体。

生物学: 研究表明,盐酸替哌啶通过抑制 G 蛋白激活的向内整流钾通道 (GIRKs) 来调节单胺水平.

医学: 正在研究其在抑郁症、强迫症和注意力缺陷多动症等疾病中的潜在治疗作用.

工业: 该化合物用于配制止咳糖浆和其他药物制剂.

相似化合物的比较

- Noscapine

- Codeine

- Pholcodine

- Dextromethorphan

- Dimemorfan

- Racemorphan

- Dextrorphan

- Levorphanol

- Butamirate

- Pentoxyverine

- Cloperastine

- Levocloperastine

- Guaifenesin

- Timepidium Bromide

Comparison: Tipepidine Hydrochloride is unique among these compounds due to its non-opioid nature and its mechanism of action involving the inhibition of GIRK channels. Unlike opioid antitussives such as codeine and pholcodine, this compound does not carry the risk of opioid-related side effects and dependency .

属性

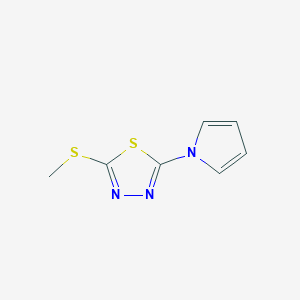

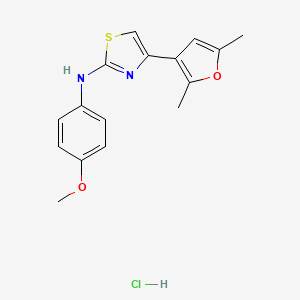

IUPAC Name |

3-(dithiophen-2-ylmethylidene)-1-methylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NS2.ClH/c1-16-8-2-5-12(11-16)15(13-6-3-9-17-13)14-7-4-10-18-14;/h3-4,6-7,9-10H,2,5,8,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICLPSFJJVIDJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(=C(C2=CC=CS2)C3=CC=CS3)C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide](/img/structure/B2818750.png)

![Methyl 2-{[6-(4-methoxybenzamido)-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2818757.png)

![5-bromo-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2818758.png)

![[(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B2818761.png)

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2818769.png)